molecular formula C18H9ClN4OS B15170946 2-(3-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile CAS No. 918880-50-9

2-(3-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile

Cat. No.: B15170946
CAS No.: 918880-50-9
M. Wt: 364.8 g/mol
InChI Key: RVUXJGDZERCTAZ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a complex organic compound that features a chlorophenoxy group, a thiazolopyrimidine moiety, and a benzonitrile group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Chlorophenoxy Intermediate: This can be achieved by reacting 3-chlorophenol with an appropriate halogenated compound under basic conditions.

    Construction of the Thiazolopyrimidine Core: This step might involve the cyclization of a suitable precursor containing thiazole and pyrimidine functionalities.

    Coupling Reactions: The final step could involve coupling the chlorophenoxy intermediate with the thiazolopyrimidine core and a benzonitrile derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a candidate for drug development due to its potential biological activity.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile: Similar structure with a different position of the chlorine atom.

    2-(3-Bromophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile: Bromine instead of chlorine.

    2-(3-Chlorophenoxy)-5-(pyrimidin-2-yl)benzonitrile: Lacking the thiazole ring.

Uniqueness

The unique combination of the chlorophenoxy, thiazolopyrimidine, and benzonitrile groups in 2-(3-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile might confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

918880-50-9

Molecular Formula

C18H9ClN4OS

Molecular Weight

364.8 g/mol

IUPAC Name

2-(3-chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile

InChI

InChI=1S/C18H9ClN4OS/c19-13-2-1-3-14(7-13)24-16-5-4-11(6-12(16)8-20)17-23-15-9-21-10-22-18(15)25-17/h1-7,9-10H

InChI Key

RVUXJGDZERCTAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N

Origin of Product

United States

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